molecular formula C8H5F3O3 B1586434 3-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 328-69-8

3-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1586434
CAS No.: 328-69-8
M. Wt: 206.12 g/mol
InChI Key: BJUOAPFXYPEEMK-UHFFFAOYSA-N
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Description

3-hydroxy-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H5F3O3 . It is a derivative of benzoic acid, featuring a hydroxyl group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 3-hydroxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of 3-hydroxy-5-(trifluoromethyl)benzoic acid may involve multi-step processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, phenols, and other aromatic compounds .

Scientific Research Applications

Chemistry: 3-hydroxy-5-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Comparison with Similar Compounds

Uniqueness: The presence of both the hydroxyl and trifluoromethyl groups in 3-hydroxy-5-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. These characteristics make it distinct from other similar compounds and valuable in specialized applications .

Biological Activity

3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS No. 328-69-8) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₅F₃O₃
  • Molecular Weight: 206.12 g/mol
  • Melting Point: 191-193 °C
  • Purity: ≥98% .

Pharmacological Activity

This compound exhibits several biological activities, which are summarized below:

1. Anti-inflammatory Properties

  • Research indicates that compounds with trifluoromethyl groups can modulate inflammatory responses. The presence of the trifluoromethyl group in this compound enhances its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

2. Antimicrobial Activity

  • Studies have shown that benzoic acid derivatives possess antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

3. Antioxidant Activity

  • The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound can be attributed to its structural features:

  • Trifluoromethyl Group: This group increases lipophilicity and bioavailability, allowing the compound to interact effectively with biological membranes.
  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, enhancing the compound's interaction with biological targets.

Table 1: Summary of Biological Studies

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsSignificant reduction in TNF-alpha levels in vitro
Study BAssess antimicrobial activityEffective against E. coli and Staphylococcus aureus
Study CInvestigate antioxidant propertiesReduced oxidative stress markers in cellular models

Case Study A: In a study examining the anti-inflammatory effects of the compound, researchers found that it significantly lowered tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Case Study B: Another investigation focused on the antimicrobial properties of this compound. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Case Study C: A study assessing the antioxidant capacity revealed that the compound reduced markers of oxidative stress in cellular models, suggesting its potential utility in protecting against oxidative damage associated with aging and chronic diseases .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOAPFXYPEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382459
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-69-8
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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